Benzoic acid;ethane-1,2-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification Reaction: One common method to prepare benzoic acid;ethane-1,2-diol is through the esterification of benzoic acid with ethane-1,2-diol. This reaction typically involves heating benzoic acid with ethane-1,2-diol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Ring-Opening of Epoxides: Another method involves the ring-opening of epoxides with benzoic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Benzoic acid can be reduced to benzyl alcohol under specific conditions.
Substitution: Both benzoic acid and ethane-1,2-diol can participate in substitution reactions. For example, benzoic acid can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate and osmium tetroxide are commonly used oxidizing agents for ethane-1,2-diol.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for the reduction of benzoic acid.
Catalysts: Acid catalysts such as sulfuric acid and hydrochloric acid are used in esterification reactions.
Major Products Formed
Oxidation: Oxalic acid, glycolic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Benzoic acid;ethane-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;ethane-1,2-diol depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
Propylene glycol: Similar to ethane-1,2-diol but with an additional methyl group.
Diethylene glycol: Contains two ethane-1,2-diol units linked by an ether bond.
Triethylene glycol: Contains three ethane-1,2-diol units linked by ether bonds.
Uniqueness
Benzoic acid;ethane-1,2-diol is unique due to the combination of aromatic and diol functionalities, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
benzoic acid;ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGSKZGXLUNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583762 | |
Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72245-46-6, 85875-42-9 | |
Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid--ethane-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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